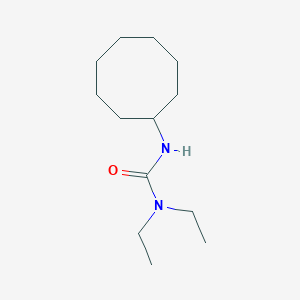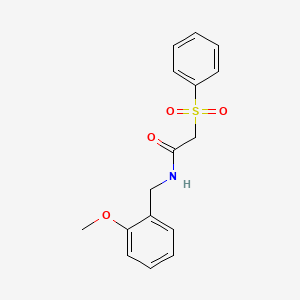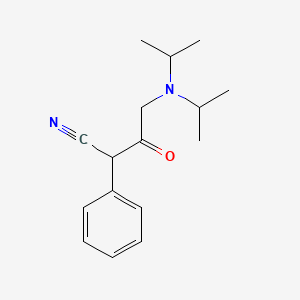
methyl 3-(1-azepanylsulfonyl)-4-methylbenzoate
Descripción general
Descripción
Methyl 3-(1-azepanylsulfonyl)-4-methylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is also known as MAMBA and belongs to the class of sulfonamide compounds.
Mecanismo De Acción
The mechanism of action of MAMBA is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to their active sites. This leads to the inhibition of enzyme activity and subsequent reduction in the production of their respective substrates.
Biochemical and Physiological Effects:
MAMBA has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce intraocular pressure, which makes it a potential candidate for the treatment of glaucoma. It has also been reported to exhibit anticonvulsant and antiepileptic activity, which makes it a potential candidate for the treatment of epilepsy. Additionally, MAMBA has been reported to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of MAMBA is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of MAMBA is its potential toxicity. Therefore, caution should be exercised when handling this compound in the laboratory.
Direcciones Futuras
There are several future directions for the study of MAMBA. One of the directions is the development of MAMBA-based drugs for the treatment of various diseases, including Alzheimer's disease, glaucoma, and epilepsy. Another direction is the study of the structure-activity relationship of MAMBA and its analogs to identify more potent inhibitors of enzymes. Additionally, the study of the pharmacokinetics and pharmacodynamics of MAMBA is necessary to determine its efficacy and safety in vivo.
Conclusion:
In conclusion, MAMBA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The synthesis of MAMBA involves the reaction of 4-methylbenzoic acid with 1-azepanamine in the presence of thionyl chloride to form 4-methylbenzoyl chloride. MAMBA has been extensively studied for its potential applications in medicinal chemistry, and it has been reported to exhibit potent inhibitory activity against various enzymes. The mechanism of action of MAMBA is believed to involve the inhibition of enzyme activity by binding to their active sites. MAMBA has been reported to exhibit various biochemical and physiological effects, and it has both advantages and limitations for lab experiments. Finally, there are several future directions for the study of MAMBA, including the development of MAMBA-based drugs and the study of the structure-activity relationship of MAMBA and its analogs.
Aplicaciones Científicas De Investigación
MAMBA has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This makes MAMBA a potential candidate for the development of drugs for the treatment of various diseases, including Alzheimer's disease, glaucoma, and epilepsy.
Propiedades
IUPAC Name |
methyl 3-(azepan-1-ylsulfonyl)-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-12-7-8-13(15(17)20-2)11-14(12)21(18,19)16-9-5-3-4-6-10-16/h7-8,11H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOPPNDZFRNADM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(4-methylphenyl)thio]methyl}-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B4391529.png)

![({1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4391550.png)
![2-{[2-(allyloxy)-5-iodobenzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4391553.png)





![5-{[(2-ethoxyphenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4391583.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B4391590.png)
![1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione](/img/structure/B4391593.png)
![2-{[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}-N-phenylacetamide](/img/structure/B4391612.png)

